![molecular formula C11H13N3OS B1478363 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol CAS No. 2097992-92-0](/img/structure/B1478363.png)

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol

Vue d'ensemble

Description

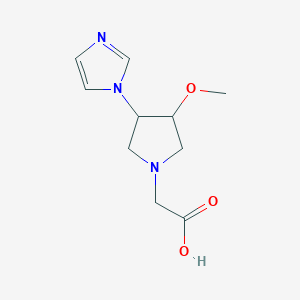

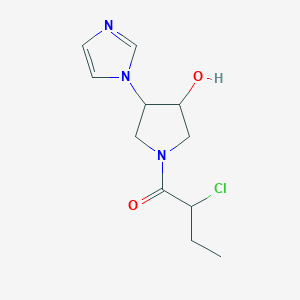

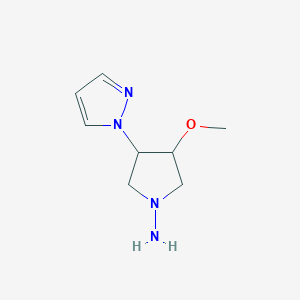

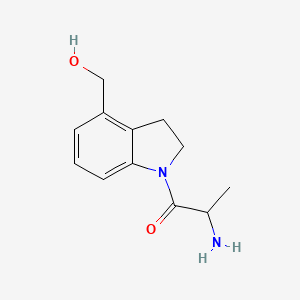

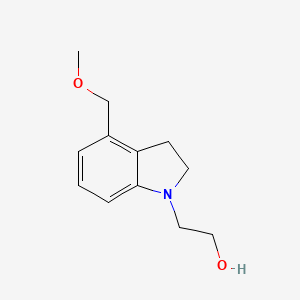

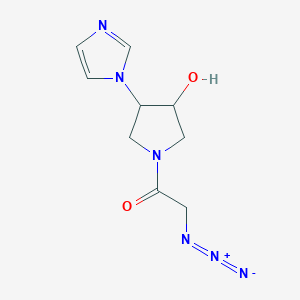

“1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” is a novel compound that has been designed and synthesized . It is a derivative of thiazolo[5,4-b]pyridine, which is a heterocyclic compound . The molecular formula of this compound is C11H13N3OS and it has a molecular weight of 235.31 g/mol.

Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances . The process is efficient and yields moderate to good results .Molecular Structure Analysis

The molecular structure of “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

This compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” are characterized by its molecular formula (C11H13N3OS) and molecular weight (235.31 g/mol).Applications De Recherche Scientifique

Antioxidant Activity

Thiazolo[5,4-b]pyridines, which include “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol”, have been reported to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

These compounds have also been found to have antimicrobial properties . This suggests they could be developed into new antimicrobial drugs, helping to combat resistant strains of bacteria.

Herbicidal Activity

Thiazolo[5,4-b]pyridines have been identified as having herbicidal activity . This means they could be used in the development of new herbicides.

Anti-inflammatory Activity

These compounds have been shown to have anti-inflammatory effects . This suggests they could be used in the treatment of inflammatory diseases.

Antifungal Activity

Thiazolo[5,4-b]pyridines have been reported to have antifungal properties . This could lead to the development of new antifungal medications.

Antitumor Activity

These compounds have been found to have antitumor activities . This suggests they could be used in the development of new cancer treatments.

Phosphoinositide 3-Kinase Inhibition

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized, and these N-heterocyclic compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . This suggests they could be used in the treatment of diseases related to the PI3K pathway.

Histamine H3 Receptor Antagonism

Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests potential applications in the treatment of allergies and other conditions related to the histamine H3 receptor.

Mécanisme D'action

Target of Action

The primary target of the compound “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, the PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of the PI3K enzymatic activity .

Biochemical Pathways

The inhibition of PI3K by the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to the disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .

Orientations Futures

Propriétés

IUPAC Name |

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-8-3-6-14(7-4-8)11-13-9-2-1-5-12-10(9)16-11/h1-2,5,8,15H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQKYYPNSADQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC3=C(S2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.